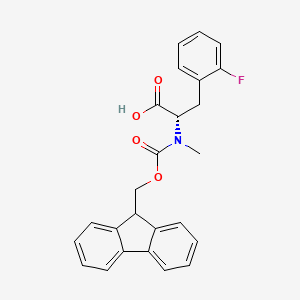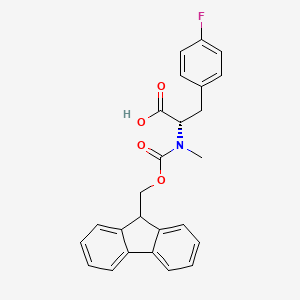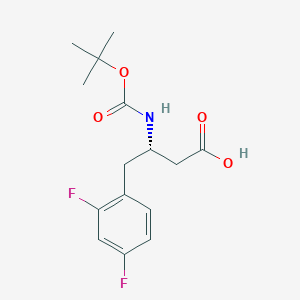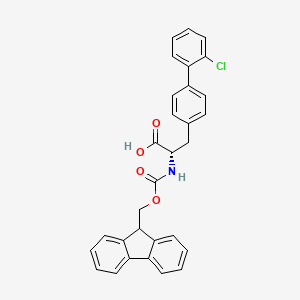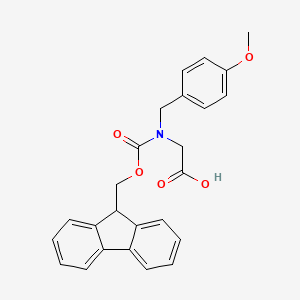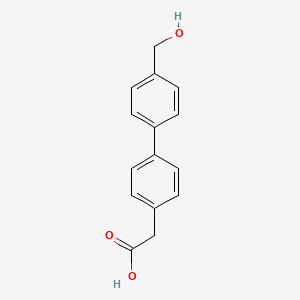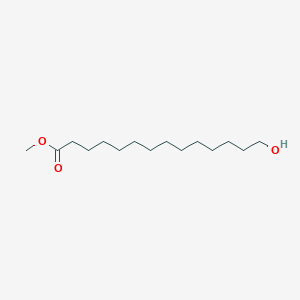
Methyl 14-hydroxytetradecanoate
Overview
Description
Methyl 14-hydroxytetradecanoate: is a fatty acid ester derived from tetradecanoic acid (myristic acid) with a hydroxyl group at the 14th carbon atom and a methyl ester group at the carboxyl end. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: this compound can be synthesized through the esterification of 14-hydroxytetradecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Reduction of Esters: Another method involves the reduction of methyl tetradecanoate to produce the hydroxyl group at the 14th carbon atom.
Industrial Production Methods:
Batch Process: In an industrial setting, the esterification reaction is typically carried out in a batch reactor where the reactants are mixed and heated under controlled conditions to achieve the desired conversion.
Continuous Process: For large-scale production, a continuous process involving a fixed-bed reactor with a solid acid catalyst can be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as ketones and carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, resulting in the formation of methyl tetradecanoate.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acid catalysts are employed for substitution reactions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids, and aldehydes.
Reduction: Methyl tetradecanoate.
Substitution: Ethers and other derivatives.
Scientific Research Applications
Chemistry: Methyl 14-hydroxytetradecanoate is used as a building block in organic synthesis and as a reagent in various chemical reactions. Biology: It serves as a substrate in studies related to lipid metabolism and cell membrane composition. Medicine: Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 14-hydroxytetradecanoate exerts its effects depends on its specific application. For example, in drug delivery, it may interact with cell membranes to facilitate the transport of active pharmaceutical ingredients. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Methyl 3-hydroxytetradecanoate: Similar structure but with the hydroxyl group at the 3rd carbon atom.
Methyl 12-hydroxytetradecanoate: Similar structure but with the hydroxyl group at the 12th carbon atom.
Uniqueness: Methyl 14-hydroxytetradecanoate is unique due to the position of its hydroxyl group, which influences its chemical reactivity and physical properties compared to other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 14-hydroxytetradecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O3/c1-18-15(17)13-11-9-7-5-3-2-4-6-8-10-12-14-16/h16H,2-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKONVSYRQSMHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90531631 | |
| Record name | Methyl 14-hydroxytetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90531631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50515-98-5 | |
| Record name | Methyl 14-hydroxytetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90531631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

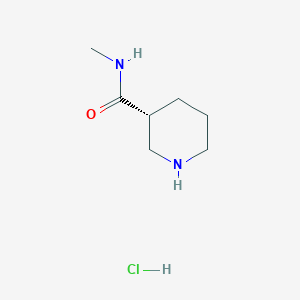
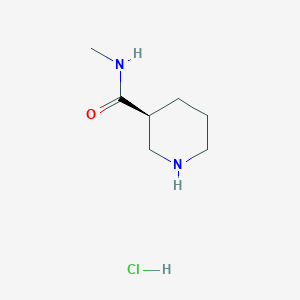
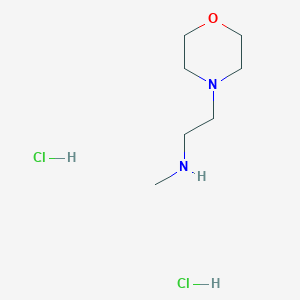
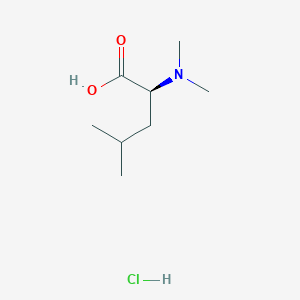
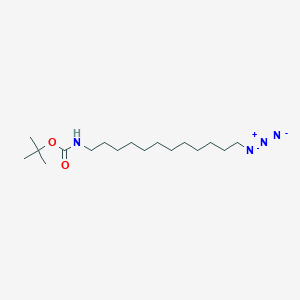
![(2S)-3-(methylazaniumyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8177375.png)
